methyl 2-[(2,5-difluorobenzoyl)amino]benzoate
Overview
Description
Methyl 2-[(2,5-difluorobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H11F2NO3 and its molecular weight is 291.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.07069954 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Research has revealed that certain benzothiazole derivatives, including those structurally related to "methyl 2-[(2,5-difluorobenzoyl)amino]benzoate," possess highly selective and potent antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown efficacy in vitro and in vivo against breast and ovarian cancer cell lines and xenograft tumors. These compounds induce and are biotransformed by cytochrome P450 1A1, suggesting a metabolic activation mechanism for their antitumor activity. Modifications, such as fluorination, have been used to enhance the stability and biological activity of these molecules (Bradshaw et al., 2002).
Imaging Applications
"this compound" related compounds have also been explored for their potential in imaging, particularly in the context of Alzheimer's disease. Carbon-11-labeled casein kinase 1 (CK1) inhibitors, synthesized from derivatives of "this compound," have been prepared as potential PET radiotracers. These compounds could play a crucial role in the early detection and management of Alzheimer's disease, showcasing the versatility of these chemical structures in medical applications (Gao et al., 2018).
Chemical Synthesis Applications
The chemical synthesis and modification of "this compound" and its analogs have significant implications in the development of new materials and pharmaceuticals. For example, continuous-flow diazotization has been utilized for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, demonstrating the potential of flow chemistry in enhancing the production of complex organic molecules with high efficiency and reduced side reactions (Yu et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(2,5-difluorobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHJSJUWFTUTNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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